Bexarotene Acyl Glucuronide

Descripción general

Descripción

Bexarotene Acyl Glucuronide is a metabolite of bexarotene, a synthetic retinoid used primarily in the treatment of cutaneous T-cell lymphoma. This compound is formed through the conjugation of bexarotene with glucuronic acid, a process facilitated by the enzyme UDP-glucuronosyltransferase. The formation of acyl glucuronides is a common metabolic pathway for carboxylic acid-containing drugs, aiding in their excretion from the body .

Mecanismo De Acción

Mode of Action

Bexarotene selectively binds with and activates the RXR subtypes . This activation functions as a transcription factor, regulating the expression of genes that control cellular differentiation and proliferation .

Biochemical Pathways

Bexarotene’s action affects the PPARγ/NF-κB pathway . It induces cell differentiation and apoptosis, and prevents the development of drug resistance . The exact mechanism of action of bexarotene in the treatment of Cutaneous T-cell Lymphoma (CTCL) is unknown, but it has activity in all clinical stages of CTCL .

Pharmacokinetics

Bexarotene is metabolized in the liver, primarily through CYP3A4-mediated processes . The parent drug and its metabolites are primarily eliminated through the hepatobiliary system . Less than 1% is excreted in the urine unchanged . The elimination half-life of Bexarotene is approximately 7 hours .

Result of Action

Bexarotene inhibits the growth in vitro of some tumor cell lines of hematopoietic and squamous cell origin . It also induces tumor regression in vivo in some animal models . The drug has shown great potential, demonstrating enhanced therapeutic activity against a plethora of tumor types .

Action Environment

The action, efficacy, and stability of Bexarotene Acyl Glucuronide can be influenced by various environmental factors. For instance, the inherent instability of Acyl Glucuronides under physiological conditions can lead to significant challenges in assessing the human safety of Acyl Glucuronides . Moreover, Acyl Glucuronides exhibit a degree of electrophilicity that is strongly influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar .

Análisis Bioquímico

Biochemical Properties

Bexarotene Acyl Glucuronide is formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of Bexarotene in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . This metabolite exhibits a degree of electrophilicity that is strongly influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar .

Cellular Effects

This compound, like its parent compound Bexarotene, has been shown to have significant effects on cellular processes. It blocks cell cycle progression, induces apoptosis and differentiation, prevents multidrug resistance, and inhibits angiogenesis and metastasis . These effects are mediated through its selective binding and activation of retinoid X receptors (RXRs) .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with retinoid X receptors (RXRs). As a selective RXR agonist, it binds to RXRs and activates them, leading to the modulation of gene expression . This activation of RXR and its heterodimer partners leads to a multitargeted approach, suggesting that this compound may be a particularly active agent in the treatment of malignancies .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-studied. Studies on Bexarotene, the parent compound, suggest that its effects can change over time. For instance, in a study on Swiss Albino mice, the plasma clearance of Bexarotene was found to be 324.8mL/min/kg with an elimination half-life of 0.66h following IV administration .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-documented. Studies on Bexarotene suggest that its effects can vary with different dosages. For instance, in a study on Swiss Albino mice, the plasma clearance of Bexarotene decreased to 127.43mL/min/kg, increasing the t 1/2 to 3.66h when the mice were pre-treated with 1-aminobenzotriazole (ABT) .

Metabolic Pathways

This compound is part of the metabolic pathway involving the conjugation of α-D-glucuronic acid with the carboxylic acid group of Bexarotene . This process is mediated by UDP-glucuronosyltransferase (UGT) enzymes .

Transport and Distribution

It is known that acyl glucuronides, including this compound, often circulate in plasma prior to being excreted in urine and bile .

Subcellular Localization

As a metabolite of Bexarotene, it is likely to be found in the same subcellular locations as Bexarotene, which is known to bind to and activate retinoid X receptors (RXRs) located in the nucleus of the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Bexarotene Acyl Glucuronide involves the conjugation of bexarotene with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes. The process can be carried out in vitro using liver microsomes or recombinant enzymes to facilitate the conjugation reaction .

Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its nature as a metabolic byproduct. the synthesis can be scaled up using bioreactors containing liver microsomes or recombinant UDP-glucuronosyltransferase enzymes to produce the compound in larger quantities for research purposes .

Análisis De Reacciones Químicas

Types of Reactions: Bexarotene Acyl Glucuronide undergoes several types of chemical reactions, including:

Hydrolysis: The compound can hydrolyze back to bexarotene and glucuronic acid.

Transacylation: This reaction involves the transfer of the acyl group to other nucleophiles, such as proteins, leading to the formation of protein adducts.

Common Reagents and Conditions:

Hydrolysis: Typically occurs under acidic or basic conditions.

Transacylation: Can occur in the presence of nucleophilic amino acids in proteins, such as lysine.

Major Products Formed:

Hydrolysis: Bexarotene and glucuronic acid.

Transacylation: Protein adducts.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

Bexarotene undergoes extensive metabolism, with acyl glucuronidation being a significant pathway. The formation of Bexarotene Acyl Glucuronide can affect the pharmacokinetic profile of bexarotene, influencing its therapeutic efficacy and safety. Studies have shown that acyl glucuronides can exhibit varying degrees of reactivity, potentially leading to adverse drug reactions (ADRs) due to their ability to form reactive metabolites .

Table 1: Pharmacokinetic Properties of Bexarotene

| Parameter | Value |

|---|---|

| Oral Bioavailability | 60% |

| Peak Plasma Concentration | 1-2 μM |

| Half-life | 12 hours |

| Major Metabolites | This compound, 4-OH-bexarotene |

Treatment of Cutaneous T-Cell Lymphoma

Bexarotene has been primarily utilized for treating CTCL. Clinical trials have demonstrated its effectiveness, with response rates varying based on dosage and combination therapies. In a phase II trial, bexarotene showed a clinical response rate of up to 55% in patients with advanced CTCL when dosed above 300 mg/m²/day . The addition of interferon alfa did not significantly enhance response rates compared to bexarotene alone .

Neuroprotective Effects

Research has indicated that bexarotene may increase levels of apolipoprotein E (apoE) in the central nervous system, which is crucial for lipid metabolism and amyloid clearance in Alzheimer's disease. A study found that bexarotene administration resulted in a 25% increase in CSF apoE levels, although it did not significantly affect amyloid beta metabolism .

Safety Profile and Adverse Reactions

The safety profile of bexarotene includes manageable side effects such as hypertriglyceridemia, hypothyroidism, and headache. The formation of this compound may contribute to these effects due to its potential reactivity and interaction with other metabolic pathways .

Case Studies

- Case Study on CTCL : A clinical trial involving 94 patients demonstrated that bexarotene was effective for advanced CTCL, achieving complete responses in 13% of patients at higher doses. Adverse events were mostly mild and reversible .

- Neuroprotection Study : In a phase Ib trial assessing the effects of bexarotene on apoE levels in healthy individuals, results showed increased apoE but minimal impact on amyloid beta metabolism, indicating limited CNS penetration .

Comparación Con Compuestos Similares

- Indomethacin Acyl Glucuronide

- Naproxen Acyl Glucuronide

- Salicylic Acid Acyl Glucuronide

- Nalidixic Acid Acyl Glucuronide

Comparison: Bexarotene Acyl Glucuronide is unique due to its specific formation from bexarotene, a retinoid used in cancer therapy. Unlike other acyl glucuronides formed from non-retinoid drugs, this compound’s biological activity is closely linked to the therapeutic effects of bexarotene. Additionally, its potential to form protein adducts and contribute to drug-induced toxicity is a shared characteristic with other acyl glucuronides .

Actividad Biológica

Bexarotene acyl glucuronide is a metabolite derived from the drug bexarotene, which is primarily used in treating cutaneous T-cell lymphoma. Understanding the biological activity of this compound is crucial for assessing its pharmacological effects and potential toxicity. This article reviews the metabolic pathways, biological interactions, and implications of this compound based on diverse research findings.

Metabolism of Bexarotene

Bexarotene undergoes extensive metabolism in the liver, where it is converted into various metabolites, including acyl glucuronides. Studies have shown that the predominant biliary metabolites in animal models (rats and dogs) are this compound and oxidized forms of bexarotene. The formation of these metabolites is facilitated by uridine diphosphoglucuronosyltransferase (UGT) enzymes, which catalyze the conjugation of bexarotene with glucuronic acid .

Key Metabolites Identified:

- This compound : Major metabolite found in bile.

- Oxidative Metabolites : Include 6-hydroxy-bexarotene and 7-hydroxy-bexarotene, which circulate in plasma but exhibit reduced receptor activation compared to the parent compound .

Biological Activity and Pharmacological Implications

The biological activity of this compound can be assessed through its interaction with retinoid receptors and its potential to form covalent adducts with proteins. Although these acyl glucuronides are reactive, their actual biological consequences remain a subject of investigation.

- Retinoid Receptor Interaction : Bexarotene primarily activates retinoid X receptors (RXR). However, its acyl glucuronide metabolite shows significantly reduced binding affinity and transactivation potential at retinoid receptors compared to bexarotene itself .

- Covalent Modification : Acyl glucuronides can react with proteins through mechanisms such as hydrolysis and intermolecular reactions, leading to drug-protein adducts. This raises concerns about potential adverse reactions, although many such modifications may not result in significant toxicity .

Case Studies and Research Findings

Several studies provide insights into the biological activity of this compound:

- Study on Metabolic Profiles : Research highlighted that while systemic exposure to oxidative metabolites is substantial, their ability to activate retinoid receptors is minimal. This suggests that while these metabolites are prevalent, they may not contribute significantly to the therapeutic effects or side effects associated with bexarotene treatment .

- Toxicity Assessments : Investigations into the reactivity of various acyl glucuronides have indicated that those formed from "withdrawn" drugs exhibited greater reactivity leading to potential toxicity compared to those from "safe" drugs. This emphasizes the need for careful monitoring of metabolites like this compound during clinical use .

Summary Table of Biological Activities

| Metabolite | Biological Activity | Receptor Interaction | Toxicity Potential |

|---|---|---|---|

| This compound | Limited receptor activation | Low | Moderate |

| 6-Hydroxy-bexarotene | Reduced activity at retinoid receptors | Moderate | Low |

| 7-Hydroxy-bexarotene | Similar profile as 6-hydroxy variant | Low | Low |

Propiedades

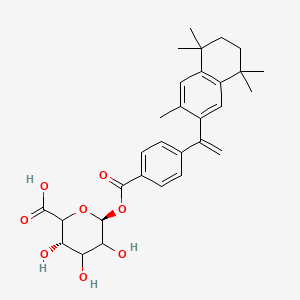

IUPAC Name |

(3S,6S)-3,4,5-trihydroxy-6-[4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoyl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O8/c1-15-13-20-21(30(5,6)12-11-29(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)27(36)38-28-24(33)22(31)23(32)25(37-28)26(34)35/h7-10,13-14,22-25,28,31-33H,2,11-12H2,1,3-6H3,(H,34,35)/t22?,23-,24?,25?,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINSDXGLDYSZBG-ZRLJOZSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O[C@H]4C(C([C@@H](C(O4)C(=O)O)O)O)O)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of Bexarotene Acyl Glucuronide in Bexarotene metabolism?

A1: this compound is a major metabolite of Bexarotene identified in preclinical models. The research indicates that it's the predominant biliary metabolite in rats, signifying its importance in the drug's elimination pathway in this species. [] While the abstract focuses on oxidative Bexarotene metabolites, this finding highlights the role of glucuronidation as a significant metabolic pathway for Bexarotene.

Q2: Does this compound contribute to Bexarotene's pharmacological activity?

A2: The provided abstract does not directly investigate the pharmacological activity of this compound. It primarily focuses on oxidative Bexarotene metabolites and their reduced activity compared to the parent drug in activating retinoid receptors. [] Further research would be needed to determine if this compound possesses any intrinsic activity or acts as a prodrug.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.